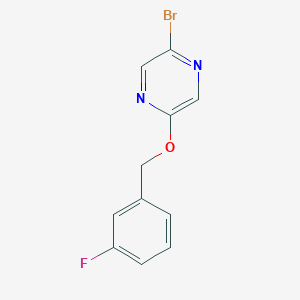

2-Bromo-5-(3-fluorobenzyloxy)pyrazine

Description

2-Bromo-5-(3-fluorobenzyloxy)pyrazine is a heterocyclic pyrazine derivative characterized by a bromine atom at the 2-position and a 3-fluorobenzyloxy substituent at the 5-position. Pyrazines are six-membered aromatic rings containing two nitrogen atoms at the 1,4-positions, enabling diverse chemical modifications for applications in pharmaceuticals, agrochemicals, and materials science . The bromine atom enhances electrophilic reactivity, making the compound a valuable intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura), while the 3-fluorobenzyloxy group introduces steric bulk and electronic effects that influence solubility, bioavailability, and target binding .

Pyrazine derivatives are notable for their roles as kinase inhibitors, antimicrobial agents, and semiconductors .

Properties

IUPAC Name |

2-bromo-5-[(3-fluorophenyl)methoxy]pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN2O/c12-10-5-15-11(6-14-10)16-7-8-2-1-3-9(13)4-8/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMUENAULRRUGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=CN=C(C=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Bromo-5-(3-fluorobenzyloxy)pyrazine typically involves the reaction of 2-bromo-5-hydroxypyrazine with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-Bromo-5-(3-fluorobenzyloxy)pyrazine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form new carbon-carbon bonds.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-5-(3-fluorobenzyloxy)pyrazine is widely used in scientific research due to its versatility. Some of its applications include:

Drug Discovery: It serves as a building block for the synthesis of potential pharmaceutical compounds.

Organic Synthesis: It is used in the synthesis of complex organic molecules and materials.

Material Science: The compound is employed in the development of new materials with specific properties for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3-fluorobenzyloxy)pyrazine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Electronic and Redox Properties

Re Complex ([(2-Bromo-5-(1H-pyrazol-1-yl)pyrazine)Re(CO)₃Br]):

- Redox Behavior : Exhibits oxidation at 1.067 V (Re-centered) and reductions at -1.445 V (ligand-centered) and -1.675 V (Re-centered) .

- Comparison : The absence of a metal center in 2-Bromo-5-(3-fluorobenzyloxy)pyrazine simplifies its redox profile, but the bromine and fluorine substituents likely lower LUMO energy, enhancing electron affinity for n-type semiconductor applications .

Fused-Ring Pyrazine Derivatives :

- Electronic Properties : Pyrazine cores with fused aromatic rings (e.g., 16 fused rings) show LUMO levels as low as -3.78 eV, with electron mobilities up to 0.03 cm² V⁻¹ s⁻¹ in organic field-effect transistors (OFETs) .

- Comparison : While the target compound lacks a fused-ring structure, its bromine and fluorobenzyloxy groups may similarly reduce LUMO energy, though mobility would depend on solid-state packing.

Pharmacological and Functional Comparisons

Antimicrobial Activity

- Pyrazine Odor-Activity Correlation : Substituted pyrazines (e.g., 2,5-dimethylpyrazine) exhibit antimicrobial properties correlated with odor thresholds, suggesting that the 3-fluorobenzyloxy group in the target compound could enhance activity against Gram-positive bacteria .

- Dipeptide-Derived Pyrazines : Reactions of lysine-containing dipeptides with glucose produce 27 pyrazines, including trimethylpyrazine, highlighting the role of substituents in modulating bioactivity .

Protein Interactions

- Binding Modes: Pyrazine derivatives commonly form hydrogen bonds via nitrogen atoms and π-interactions with aromatic protein residues. The fluorine atom in the target compound may engage in halogen bonding, improving binding affinity compared to non-halogenated analogs like 2-Amino-5-bromo-3-ethoxypyrazine (CAS 77112-66-4) .

Solubility and Aggregation

Biological Activity

2-Bromo-5-(3-fluorobenzyloxy)pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, supported by case studies and research findings.

- IUPAC Name : this compound

- CAS Number : 2090011-26-8

- Molecular Formula : C10H8BrF N2O

- Molecular Weight : 273.09 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic route may include:

- Formation of the Pyrazine Ring : Starting from a suitable precursor.

- Bromination : Introducing the bromine atom at the 2-position.

- Alkylation with 3-Fluorobenzyloxy Group : Attaching the 3-fluorobenzyloxy moiety to achieve the final structure.

Anticancer Properties

Research indicates that pyrazine derivatives, including this compound, exhibit promising anticancer activity. A study demonstrated that similar compounds induced apoptosis in various cancer cell lines, including pancreatic cancer (Panc-1), with IC50 values indicating effective cytotoxicity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Panc-1 | TBD |

| Etoposide | Panc-1 | 24.3 |

The mechanism of action often involves the induction of cell cycle arrest and apoptosis through intrinsic pathways, as evidenced by alterations in Bcl2 and Bax gene expression.

Antimicrobial Activity

Pyrazine derivatives have shown antibacterial properties against resistant strains such as XDR-Salmonella Typhi. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function.

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| This compound | TBD | TBD |

| Reference Compound | 6.25 | 12.5 |

The biological activity of this compound is attributed to its ability to bind to specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. Key mechanisms include:

- Induction of Apoptosis : Triggering programmed cell death via mitochondrial pathways.

- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle, particularly at the G0/G1 phase.

Study on Anticancer Activity

In a recent study, derivatives similar to this compound were evaluated for their effects on Panc-1 cells. The results showed significant cytotoxicity with notable apoptosis induction confirmed by flow cytometry and Western blotting analysis.

Study on Antimicrobial Activity

Another study focused on the antibacterial efficacy of pyrazine derivatives against XDR-Salmonella Typhi. The compound demonstrated a potent inhibitory effect, highlighting its potential as a therapeutic agent against resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.